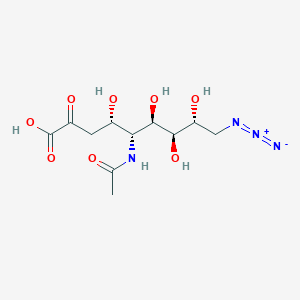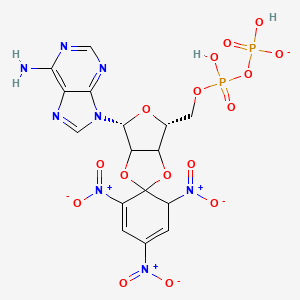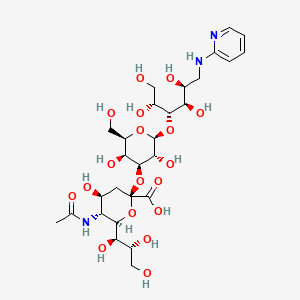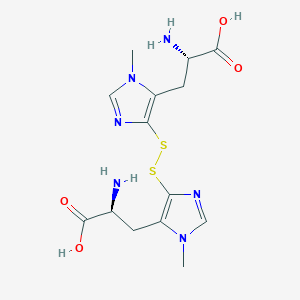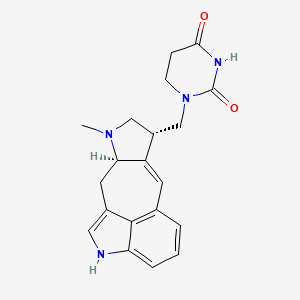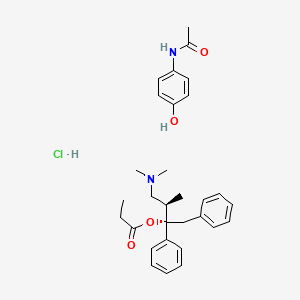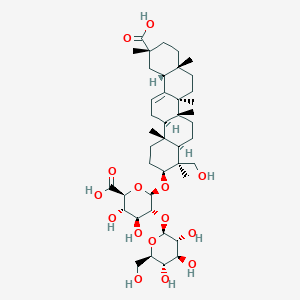
Azukisaponin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azukisaponin III is a triterpene saponin with the molecular formula C42H66O15 . It has an average mass of 810.964 Da and a mono-isotopic mass of 810.440186 Da . It is one of the saponins found in adzuki beans .
Synthesis Analysis
Azukisaponin III is naturally synthesized in adzuki beans (Vigna angularis L.) . The process involves high-performance liquid chromatography with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) for qualitative and quantitative analyses .Molecular Structure Analysis
Azukisaponin III has a complex molecular structure with 20 defined stereocentres . It is characterized by a (3β)-24,29-Dihydroxy-29-oxoolean-12-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranosiduronic acid structure .Physical And Chemical Properties Analysis
Azukisaponin III is soluble in water, with a solubility of 0.2487 mg/L at 25 °C . It has a complex molecular structure with a large number of defined stereocentres .Applications De Recherche Scientifique
Chemical Composition and Isolation
Azukisaponin III is a notable compound isolated from azuki beans, seeds of Vigna angularis. Researchers have investigated the chemical structures of various azukisaponins, including Azukisaponin III. These studies have played a crucial role in understanding the biochemical composition and potential therapeutic applications of these compounds (Kitagawa, Wang, Saito, & Yoshikawa, 1983).
Biological Activities
Azukisaponin III has been identified for its potential biological activities. Notably, it has shown inhibitory effects on nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent. This finding opens avenues for further exploration of Azukisaponin III in the context of inflammatory diseases and conditions (Jiang, Zeng, David, & Massiot, 2014).
Therapeutic Potential
The research on azukisaponins, including Azukisaponin III, has extended into their therapeutic potential. Studies have isolated various saponins from different plant species, including Azukisaponin III, and evaluated their effects. These studies contribute to a deeper understanding of the pharmacological properties of these compounds and their potential applications in medicine and health (Verotta, Guerrini, El-Sebakhy, Assad, Toaima, Radwan, Luo, & Pezzuto, 2002).
Orientations Futures
Research on Azukisaponin III and other saponins is ongoing, with a focus on understanding their various biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis, structure, and biological activities of Azukisaponin III, as well as its potential applications in medicine and other fields .
Propriétés
Numéro CAS |
82801-38-5 |
|---|---|
Nom du produit |
Azukisaponin III |
Formule moléculaire |
C42H66O15 |
Poids moléculaire |
811 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O15/c1-37-13-14-38(2,36(52)53)17-21(37)20-7-8-24-39(3)11-10-25(40(4,19-44)23(39)9-12-42(24,6)41(20,5)16-15-37)55-35-32(29(48)28(47)31(56-35)33(50)51)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-49H,8-19H2,1-6H3,(H,50,51)(H,52,53)/t21-,22+,23+,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |
Clé InChI |
FXYSHYMHTAACSV-FTHMGGAWSA-N |
SMILES isomérique |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)C(=O)O |
SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |
SMILES canonique |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



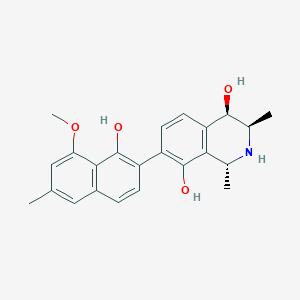
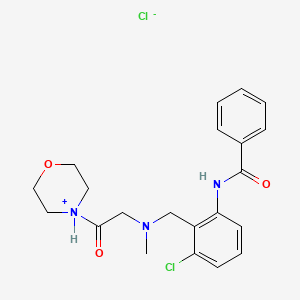
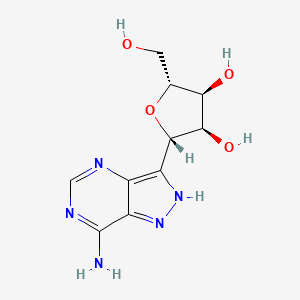
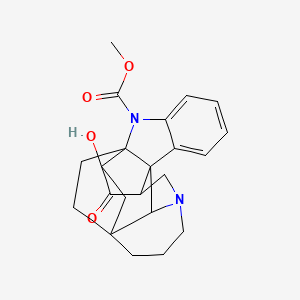
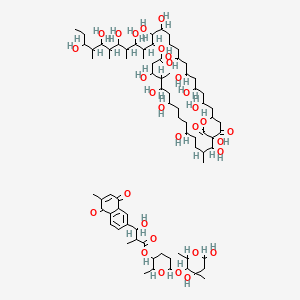
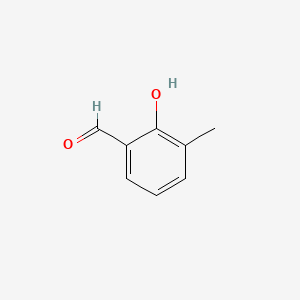
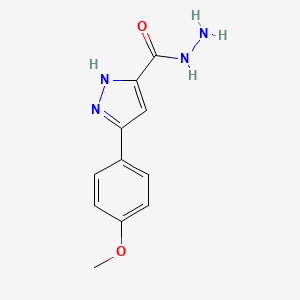
![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)
